Toddalolactone

概要

説明

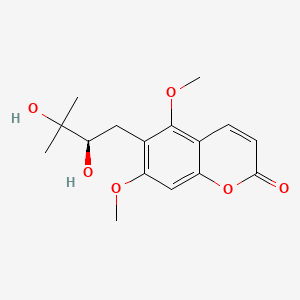

トッドラクトンは、植物トッドラリア・アジアチカ(L.)ラムから抽出された天然化合物です。 分子式C16H20O6、分子量308.33 g/molのクマリン誘導体です 。 トッドラクトンは、脳卒中、関節リウマチ、浮腫などの様々な疾患の治療に、伝統医学で広く用いられてきました .

準備方法

合成経路と反応条件: トッドラクトンの調製には、トッドラリア・アジアチカの根から化合物を抽出する方法があります。 一つの方法は、根を20〜80メッシュの粒子に粉砕し、CO2超臨界抽出槽に入れます。 次に、特定の流量で液状CO2を添加してトッドラクトンを抽出します .

工業生産方法: 工業的には、トッドラクトンは、UPLC-MS/MSなどの高度なクロマトグラフィー技術を用いて抽出することができます。 この方法は、酢酸エチルによる液液抽出を行い、アセトニトリルと水(0.1%ギ酸)からなる移動相を用いてUPLC BEH C18カラムから勾配溶出を行うことを含みます .

化学反応の分析

Toddalolactone Metabolism

This compound's metabolic stability has been studied using liver microsomes from various species .

Metabolic Stability in Different Species

| Species | CYP-mediated T1/2 (min) | UGT-mediated T1/2 (min) |

|---|---|---|

| Monkeys | 245 | 66 |

| Humans | 673 | 83 |

Monkeys showed the highest metabolic capacity in CYP-mediated and UGT-mediated reaction systems, while humans had longer half-lives . CYP1A1 and CYP3A5 are major CYP isoforms involved in this compound biotransformation .

Molecular Dynamics Simulations

Molecular dynamics simulations of CYP1A1-toddalolactone and CYP3A5-toddalolactone complexes have been performed to characterize the structures and catalytic processes .

Effects on PAI-1 Activity

Anti-inflammatory Activity

Toddaculin, a coumarin similar in structure to this compound, has demonstrated anti-inflammatory activity . Toddaculin suppressed LPS-induced phosphorylation of p38 and extracellular signal-regulated kinase (ERK)1/2, and inhibited LPS-induced activation of nuclear factor-kappaB (NF-κB) .

this compound inhibits the expression of inflammatory and catabolic mediators (IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13) in inflammatory chondrocytes in vitro . It also inhibits RANKL-induced osteoclastogenesis and suppresses the destruction of articular cartilage and osteoclastogenesis by inhibiting the activation of NF-κB and MAPK signaling pathways .

科学的研究の応用

Scientific Research Applications

Pharmacokinetics

A study developed a UPLC-MS/MS method to determine toddalolactone levels in mouse blood, with a lower limit of quantification (LLOQ) of 5 ng/mL and a 3.5-minute run time. This method utilized only 20 μL of blood, making it suitable for biological samples with limited availability . The method was applied to examine the pharmacokinetics of this compound in mice, revealing a bioavailability of 22.4% and a half-life of 1.3 ± 1.0 hours after intravenous administration and 0.8 ± 0.6 hours after oral administration .

Anti-inflammatory and Immunosuppressive Effects

this compound has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice . It suppresses NF-κB transcriptional activity, reduces NF-κB translocation and phosphorylation, and blocks HMGB1 translocation from the nucleus to the cytosol. It also reduces LPS-induced upregulation of TLR4 and IKBKB expression and decreases IκBα phosphorylation . Furthermore, this compound can decrease liver damage markers, reduce inflammatory cell infiltration and tissue damage in the lungs, liver, and kidneys, and improve survival in septic mice .

Sepsis Treatment

Research suggests that this compound protects against LPS-induced sepsis by modulating HMGB1-NF-κB translocation . Studies in C57BL/6 mice showed that this compound could inhibit the nuclear transfer of NF-κB P65 in LPS-induced sepsis and reduce nuclear and total HMGB1 levels .

Liver Fibrosis

this compound has shown potential in treating liver fibrosis . In a carbon tetrachloride (CCl4)-induced mouse liver fibrosis model, intraperitoneal injection of this compound decreased hydroxyproline levels in plasma and reduced the degree of liver fibrosis .

Osteoarthritis

this compound (TOD) has been investigated for its potential as a therapeutic agent for osteoarthritis (OA) . It inhibits the expression of inflammatory and catabolic mediators such as IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13 in inflammatory chondrocytes in vitro . TOD also inhibits RANKL-induced osteoclastogenesis and the expression of osteoclast marker genes, suppressing articular cartilage destruction and osteoclastogenesis .

Inhibition of PAI-1 Activity

this compound inhibits the binding between PAI-1 and uPA, preventing the formation of the PAI-1/uPA complex . In mice, it prolonged tail bleeding and reduced arterial thrombus weight in a FeCl3-induced thrombosis model .

作用機序

類似化合物との比較

トッドラクトンは、その特異的な抗炎症作用と抗破骨細胞形成作用により、クマリン誘導体の中でユニークな存在です。 類似の化合物には、トッドラリア・アジアチカから単離された他のプレニル化クマリン、例えばオキシペウセダニン水和物が含まれます 。 これらの化合物は類似の分子構造を共有していますが、その特異的な生物活性と治療的応用は異なります .

生物活性

Toddalolactone, a natural compound derived from Toddalia asiatica (L.) Lam., has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to elucidate the mechanisms of action, pharmacological effects, and potential therapeutic applications of this compound.

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokine production. In a study involving lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice, this compound reduced the nuclear translocation and phosphorylation of NF-κB, a key transcription factor in inflammation . This modulation results in decreased levels of inflammatory mediators such as IL-6, TNF-α, and MMPs, thereby highlighting its potential as an anti-inflammatory agent.

Pharmacological Activities

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals can play a role in preventing cellular damage in various pathological conditions.

Osteoarthritis Protection

Recent studies have demonstrated that this compound protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis. In vitro experiments showed that it inhibited the expression of inflammatory mediators such as IL-6 and MMPs in chondrocytes induced by LPS and IL-1β . In vivo studies using an anterior cruciate ligament transection (ACLT) mouse model confirmed that this compound reduced cartilage erosion and inhibited bone resorption.

Pharmacokinetics

Metabolic Stability

The metabolic stability of this compound has been investigated across various species, highlighting significant differences in pharmacokinetics. For instance, studies found that monkeys exhibited the highest metabolic capacity with a half-life () of 245 minutes for CYP-mediated reactions, while humans had a of 673 minutes . Understanding these differences is crucial for selecting appropriate animal models for future studies.

Case Studies and Research Findings

特性

IUPAC Name |

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWPLQBQHWYKRK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197484 | |

| Record name | Toddalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-90-9 | |

| Record name | 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toddalolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toddalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。